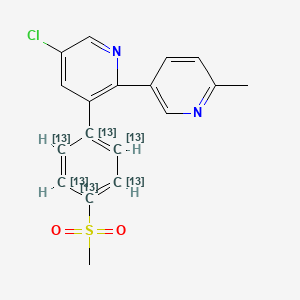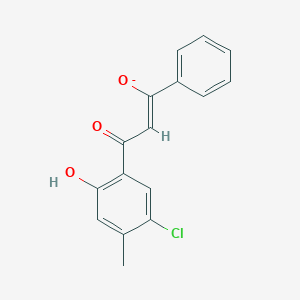
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate is a complex organic compound known for its unique chemical structure and properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate typically involves the condensation of 5-chloro-2-hydroxy-4-methylbenzaldehyde with acetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an alcoholic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the desired product is complete .
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency and purity of the final product .
化学反应分析
Types of Reactions
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Major Products Formed
Oxidation: Formation of 5-chloro-2-hydroxy-4-methylbenzaldehyde or 5-chloro-2-hydroxy-4-methylbenzoic acid.
Reduction: Formation of 3-(5-chloro-2-hydroxy-4-methyl-phenyl)-3-hydroxy-1-phenyl-prop-1-en-1-olate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学研究应用
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and coordination complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate involves its interaction with various molecular targets and pathways. The compound’s hydroxy and chloro groups allow it to form hydrogen bonds and engage in electrophilic and nucleophilic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to its observed biological effects .
相似化合物的比较
Similar Compounds
5-Chloro-2-hydroxy-4-methylbenzaldehyde: Shares the chloro and hydroxy groups but lacks the extended conjugated system.
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-pyrazole: Contains a pyrazole ring instead of the enone structure.
5-Chloro-2-hydroxy-4-methylacetophenone: Similar structure but with a different functional group arrangement.
Uniqueness
3-(5-Chloro-2-hydroxy-4-methyl-phenyl)-3-oxo-1-phenyl-prop-1-en-1-olate is unique due to its combination of functional groups and extended conjugated system, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations and interact with biological targets makes it a valuable compound in research and industry.
属性
分子式 |
C16H12ClO3- |
|---|---|
分子量 |
287.71 g/mol |
IUPAC 名称 |
(Z)-3-(5-chloro-2-hydroxy-4-methylphenyl)-3-oxo-1-phenylprop-1-en-1-olate |
InChI |
InChI=1S/C16H13ClO3/c1-10-7-15(19)12(8-13(10)17)16(20)9-14(18)11-5-3-2-4-6-11/h2-9,18-19H,1H3/p-1/b14-9- |
InChI 键 |
YYFKHVARDOQMEW-ZROIWOOFSA-M |
手性 SMILES |
CC1=CC(=C(C=C1Cl)C(=O)/C=C(/C2=CC=CC=C2)\[O-])O |
规范 SMILES |
CC1=CC(=C(C=C1Cl)C(=O)C=C(C2=CC=CC=C2)[O-])O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5H-Pyrimido[4,5-b][1,4]oxazine](/img/structure/B14752290.png)
![2,6-dichloro-N-[2-(4-oxopiperidin-1-yl)ethyl]benzamide](/img/structure/B14752292.png)

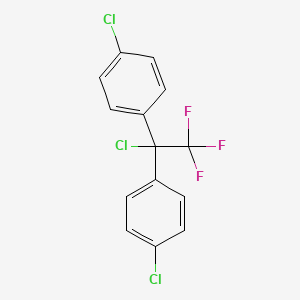
![3a,5b-Dimethyl-3-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,5b,6,7,10a,10b-dodecahydrocyclopenta[a]fluorene-8,10-dione](/img/structure/B14752317.png)
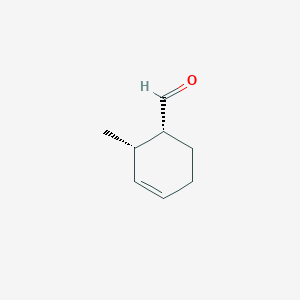
![Benzene, [[(diazomethyl)sulfonyl]methyl]-](/img/structure/B14752324.png)

![2-[(4R,6S)-6-[(E)-2-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetic acid](/img/structure/B14752340.png)
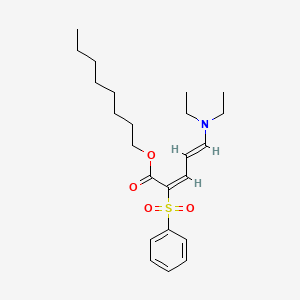
![N-[1-(4-Aminophenyl)propan-2-yl]-2,2,2-trifluoroacetamide](/img/structure/B14752356.png)
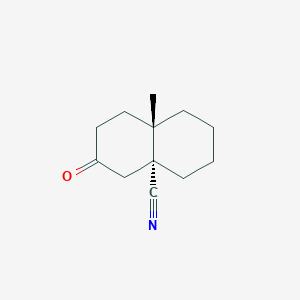
![(1R,4S,5S,8R,9R,12S,13S,16S,19S)-19-methoxy-8-[(2R,4R)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14752377.png)
